Lipophilicity Modulation: XLogP Shift of -1.9 vs. Non-Hydroxylated 4-CF₃ Analog
The target compound exhibits an XLogP of 0.2 [1], whereas the non-hydroxylated analog methyl 4-(trifluoromethyl)nicotinate (CAS 1214332-65-6) has an XLogP of 2.1 . This represents a 1.9 log unit reduction in lipophilicity conferred by the 6-hydroxy substituent, consistent with class-level trends for hydroxylated pyridones.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | Methyl 4-(trifluoromethyl)nicotinate; XLogP = 2.1 |
| Quantified Difference | ΔXLogP = -1.9 (90% reduction in predicted logP) |
| Conditions | Computed XLogP values per standard prediction algorithms |
Why This Matters
A >1.5 log unit lipophilicity difference predicts markedly different solubility, permeability, and off-target binding profiles, making the hydroxylated compound a superior intermediate for aqueous-compatible synthetic steps or polar target binding pockets.
- [1] Chem960. Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate - XLogP 0.2. Accessed 2026. View Source
